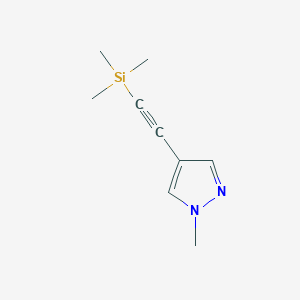

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Description

BenchChem offers high-quality 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-[2-(1-methylpyrazol-4-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2Si/c1-11-8-9(7-10-11)5-6-12(2,3)4/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPGLFARXMXYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

This guide provides an in-depth technical analysis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole , a critical organosilane intermediate used in the synthesis of pharmaceutical scaffolds.[1]

| Compound Attribute | Technical Detail |

| CAS Number | 1201657-09-1 |

| IUPAC Name | 1-Methyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazole |

| Molecular Formula | C₉H₁₄N₂Si |

| Molecular Weight | 178.31 g/mol |

| Structure | Pyrazole heterocycle, N1-methylated, C4-TMS-alkyne substituted |

| Key Functionality | Masked terminal alkyne (Click Chemistry precursor) |

Core Chemical Identity & Strategic Value

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole serves as a stabilized, "masked" equivalent of 4-ethynyl-1-methyl-1H-pyrazole .[1] In medicinal chemistry, the 1-methylpyrazole motif is a privileged pharmacophore, frequently functioning as a bioisostere for phenyl or pyridine rings to improve solubility and metabolic stability (e.g., in kinase inhibitors like Crizotinib or JAK inhibitors).[1]

Why This Intermediate Matters:

-

Protection Strategy: The trimethylsilyl (TMS) group protects the acidic terminal alkyne proton (

).[1] This prevents unwanted oxidative homocoupling (Glaser coupling) or side reactions during multi-step synthesis.[1] -

Divergent Reactivity: It allows for controlled sequential functionalization. The pyrazole ring can be halogenated or lithiated at the C5 position while the alkyne remains protected.

-

"Click" Readiness: Upon deprotection, it yields a terminal alkyne ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), generating 1,4-disubstituted triazoles—critical linkers in fragment-based drug discovery (FBDD).[1]

Synthesis Protocol (Self-Validating System)

The most robust route to this compound is the Sonogashira Cross-Coupling of 4-iodo-1-methylpyrazole with trimethylsilylacetylene (TMSA).[1]

Reagents & Conditions

-

Substrate: 4-Iodo-1-methyl-1H-pyrazole (CAS 39806-90-1).[1]

-

Alkyne Source: Trimethylsilylacetylene (1.2–1.5 equivalents).[1]

-

Catalyst System:

(3–5 mol%) and CuI (1–2 mol%).[1] -

Base/Solvent: Triethylamine (

) or Diisopropylamine usually mixed with THF or DMF.[1] -

Atmosphere: Strictly inert (Argon/Nitrogen) to prevent Pd oxidation and homocoupling.[1]

Step-by-Step Protocol

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (

). -

Solvation: Dissolve 4-iodo-1-methylpyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Catalyst Addition: Add

and CuI. The solution typically turns yellow/brown. -

Reagent Addition: Add degassed

(3.0 eq) followed by dropwise addition of Trimethylsilylacetylene (1.2 eq). -

Reaction: Stir at room temperature for 1 hour, then heat to 50°C if conversion is slow (monitor by TLC/LC-MS).

-

Checkpoint: The formation of a precipitate (

) indicates reaction progress.[1]

-

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.

Mechanism & Pathway Visualization

Figure 1: Catalytic cycle for the synthesis of the target compound via Sonogashira coupling.

Reactivity & Applications

Once synthesized, CAS 1201657-09-1 is primarily used as a precursor.[1] The TMS group is a "mask" that must be removed to unleash the chemical potential of the alkyne.

A. Deprotection (Unmasking)

The cleavage of the C–Si bond is thermodynamically driven by the formation of a strong Si–F or Si–O bond.[1]

-

Method A (Mild):

in MeOH at RT.-

Pros: Mild, cheap, compatible with most functional groups.

-

Cons: Slower than fluoride methods.

-

-

Method B (Rapid): Tetrabutylammonium fluoride (TBAF) in THF.[1]

B. Click Chemistry (CuAAC)

The resulting 4-ethynyl-1-methylpyrazole reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[1] This is a standard tactic in fragment-based drug design to link the pyrazole "warhead" to a solubility-enhancing tail or a secondary binding motif.[1]

Workflow Diagram: From Precursor to Drug Scaffold

Figure 2: Divergent synthetic utility of the deprotected scaffold.

Quantitative Data Summary

| Property | Value/Condition | Note |

| Physical State | Pale yellow oil to low-melting solid | Depends on purity/crystallinity |

| Solubility | High: DCM, THF, EtOAc, DMSO | Low: Water, Hexanes |

| Stability | Stable at -20°C (Desiccated) | Moisture sensitive (slow protodesilylation) |

| TLC Retention ( | ~0.6 (Hexanes:EtOAc 3:[1][3]1) | Non-polar due to TMS group |

| NMR Diagnostic ( |

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[1]

-

Storage: Store under inert atmosphere at 2–8°C. The C–Si bond is robust but prolonged exposure to moisture or acidic silica gel can lead to premature cleavage of the TMS group.

-

Purification Note: Avoid using acidified silica gel during chromatography to prevent protodesilylation. Neutralize silica with 1%

if necessary.[1]

References

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).[1] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link][1][4]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 580620, 1H-Pyrazole, 4-(trimethylsilyl)- (Related Structure). Retrieved January 29, 2026, from [Link][1]

Sources

Technical Monograph: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Topic: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

The "Masked" Alkyne Scaffold for Next-Generation Kinase Inhibitors [1]

Executive Summary

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (MTEP) represents a critical "lynchpin" intermediate in modern heterocyclic synthesis.[1] It serves as a stable, protected precursor to 4-ethynyl-1-methyl-1H-pyrazole—a moiety ubiquitous in ATP-competitive kinase inhibitors (e.g., JAK, IGF-1R targets).[1]

Unlike its unstable terminal alkyne counterpart, which is prone to oxidative homocoupling (Glaser coupling), MTEP offers long-term stability and precise release kinetics. This guide details its physicochemical profile, a robust Sonogashira synthesis protocol, and its activation for "Click Chemistry" (CuAAC) applications.

Structural Analysis & Physicochemical Profile

The molecule features a pyrazole core methylated at the N1 position, ensuring regiospecificity during subsequent functionalization. The C4 position hosts a trimethylsilyl (TMS)-protected ethynyl group.[1] This TMS shield exerts a strong steric blockade, preventing premature polymerization or side reactions at the alkyne terminus.

Table 1: Physicochemical Properties

| Property | Value / Description | Notes |

| CAS Number | 1201657-09-1 | Primary identifier |

| Molecular Formula | C₉H₁₄N₂Si | |

| Molecular Weight | 178.31 g/mol | |

| Physical State | Low-melting solid or viscous oil | Tends to supercool; crystallizes upon standing at -20°C. |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Hydrophobic TMS group limits water solubility. |

| Stability | High | Stable to air/moisture; store < 25°C. |

Table 2: Diagnostic NMR Profile (Predicted/Typical)

Note: Chemical shifts are referenced to CDCl₃ (7.26 ppm).[1]

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |

| ¹H | 0.23 | Singlet (9H) | –Si(CH₃)₃ | Strong shielding by silicon; diagnostic for protection.[1] |

| ¹H | 3.88 | Singlet (3H) | N–CH₃ | Deshielded by adjacent nitrogen; confirms N1 methylation.[1] |

| ¹H | 7.55 | Singlet (1H) | Pyrazole C3–H | |

| ¹H | 7.62 | Singlet (1H) | Pyrazole C5–H | Slightly more deshielded due to proximity to N1.[1] |

| ¹³C | ~0.1 | – | –Si(CH₃)₃ | |

| ¹³C | ~96.0, 99.0 | – | –C≡C– | Characteristic alkyne carbon shifts. |

Synthetic Pathway: The Sonogashira Protocol

The most reliable route to MTEP is the Palladium/Copper-catalyzed cross-coupling of 4-iodo-1-methyl-1H-pyrazole with trimethylsilylacetylene (TMSA).[1]

Critical Control Point: Oxygen exclusion is paramount. While the TMS group prevents homocoupling of the product, the reagents and catalytic cycle are sensitive to oxidation, which can deactivate the Pd(0) species.

Diagram 1: Synthesis Workflow

Caption: Optimized Sonogashira coupling workflow for MTEP synthesis. Note the specific catalyst load to minimize Pd contamination.

Step-by-Step Experimental Protocol

Reagents:

-

4-Iodo-1-methyl-1H-pyrazole (1.0 eq)[1]

-

Trimethylsilylacetylene (1.2 eq)[1]

-

Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)[1]

-

Copper(I) iodide (1 mol%)[1]

-

Triethylamine (TEA) (3.0 eq) / THF (Solvent)[1]

Procedure:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon or Nitrogen.[1]

-

Solvation: Charge the flask with 4-iodo-1-methyl-1H-pyrazole and dissolve in anhydrous THF (0.2 M concentration). Add TEA. Sparge the solution with Argon for 15 minutes to remove dissolved O₂.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI quickly against a positive flow of Argon. The solution typically turns yellow/brown.

-

Alkyne Addition: Add Trimethylsilylacetylene dropwise via syringe.

-

Reaction: Heat the mixture to 50°C. Monitor by TLC (Hexane/EtOAc 4:1). Conversion is usually complete within 3–5 hours.

-

Observation: A heavy precipitate of triethylammonium iodide (Et₃NH⁺I⁻) will form.[1]

-

-

Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the ammonium salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

-

Validation: Confirm identity via ¹H NMR (look for the TMS singlet at 0.23 ppm).[1]

Reactivity & Functionalization: The "Click" Switch

MTEP is a "masked" synthon.[1] To utilize the alkyne in drug discovery (e.g., linking to a kinase hinge-binder), the TMS group must be removed (desilylation) to generate the terminal alkyne.[1]

Deprotection Protocol (The "Switch")[1]

-

Reagent: Potassium Carbonate (K₂CO₃) in Methanol.[1]

-

Conditions: Stir at Room Temperature for 1 hour.

-

Why this method? TBAF (tetrabutylammonium fluoride) is often used for desilylation, but it introduces difficult-to-remove ammonium salts.[1] The Carbonate/MeOH method is milder, cheaper, and simplifies workup (aqueous extraction).

Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once deprotected, the 4-ethynyl-1-methylpyrazole reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[1] This motif is a classic bioisostere for amide bonds in kinase inhibitors.

Diagram 2: Activation & Application Cycle[1]

Caption: The "Switch" mechanism: Converting the storage form (MTEP) to the active pharmacophore.

Pharmaceutical Relevance

The 1-methyl-1H-pyrazole-4-yl moiety is a privileged scaffold.[1] The nitrogen at position 2 (N2) often acts as a hydrogen bond acceptor for the hinge region of kinase enzymes.[1]

-

IGF-1R Inhibitors: Analogs of Linsitinib (OSI-906) utilize the pyrazole core.[1]

-

JAK Inhibitors: The alkyne linker allows for rigid extension into the selectivity pocket of Janus Kinases.

Safety Note: While MTEP is stable, the deprotected terminal alkyne (4-ethynyl-1-methylpyrazole) is a potential skin irritant and should be handled in a fume hood.[1] Avoid concentrating the free alkyne to dryness if metal salts are present to mitigate explosion risks (acetylides).[1]

References

-

Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link[1]

-

Synthesis of Pyrazole Intermediates: Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing general Sonogashira protocols for heterocycles).

-

Kinase Inhibitor Scaffolds: Fabbro, D., et al. (2015). Targeting Cancer with Small-Molecule Kinase Inhibitors.[1] Methods in Molecular Biology, 795, 1-34.

-

TMS Deprotection Standards: Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

-

Baricitinib/JAK Inhibitor Chemistry: (Contextual reference for pyrazole-pyrrolo[2,3-d]pyrimidine synthesis) PubChem Compound Summary for CID 42631346. Link

Sources

In-Depth Technical Guide: 1H NMR Characterization of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

This guide details the structural elucidation and 1H NMR characterization of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.[1]

Executive Summary

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (CAS: 1201657-09-1) serves as a protected alkyne building block in medicinal chemistry.[1] It is primarily generated via Sonogashira cross-coupling of 4-iodo-1-methylpyrazole with trimethylsilylacetylene.[1] Its utility lies in the orthogonality of the trimethylsilyl (TMS) group, which protects the terminal alkyne during subsequent regioselective functionalization of the pyrazole core.[1]

This guide provides a standardized protocol for the NMR characterization of this compound, distinguishing it from common impurities such as desilylated byproducts and homocoupled dimers.[1]

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9]

| Property | Detail |

| IUPAC Name | 1-Methyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazole |

| CAS Number | 1201657-09-1 |

| Molecular Formula | C₉H₁₄N₂Si |

| Molecular Weight | 178.31 g/mol |

| Key Functional Groups | N-Methyl pyrazole, Internal Alkyne, Trimethylsilyl (TMS) |

Structural Logic for NMR Assignment

The molecule possesses three distinct magnetic environments:

-

The TMS Group: A highly shielded, freely rotating silicon-methyl cluster.[1]

-

The N-Methyl Group: A deshielded singlet due to the electronegative nitrogen.[1]

-

The Pyrazole Ring: An aromatic system with two non-equivalent protons (H3 and H5).[1] The N-methyl substitution breaks the symmetry, rendering H5 (adjacent to N-Me) and H3 (adjacent to the imine-like Nitrogen) magnetically distinct.[1]

Synthesis & Experimental Workflow

The purity of the NMR spectrum relies heavily on the workup of the Sonogashira coupling reaction.[1] Residual copper/palladium catalysts or amine bases (triethylamine/diisopropylamine) can broaden signals or introduce artifact peaks.[1]

Diagram 1: Synthesis & NMR Sample Workflow

Caption: Workflow from precursor selection to NMR sample preparation, highlighting critical purification steps to ensure spectral fidelity.

1H NMR Data Analysis

Experimental Parameters

-

Solvent: Chloroform-d (CDCl₃) (99.8% D)[1]

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (often omitted if solvent residual peak is used).[1]

-

Frequency: 400 MHz or higher recommended for clear resolution of aromatic singlets.[1]

Spectral Data Summary

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Notes |

| TMS (-Si(CH₃)₃) | 0.23 | Singlet (s) | 9H | - | Intense, sharp signal.[1] |

| N-Methyl (-NCH₃) | 3.88 | Singlet (s) | 3H | - | Characteristic of 1-methylpyrazoles.[1] |

| Pyrazole H-3 | 7.50 | Singlet (s) | 1H | - | May show fine coupling (~0.6 Hz).[1] |

| Pyrazole H-5 | 7.62 | Singlet (s)* | 1H | - | Deshielded by adjacent N-Me.[1] |

> Note on Multiplicity: While H3 and H5 are formally doublets due to cross-ring coupling (

Detailed Assignment Logic

-

The Alkyne Effect: The alkyne at the C4 position exerts an anisotropic effect, shifting the ring protons downfield compared to unsubstituted 1-methylpyrazole.[1]

-

Regiochemistry (H3 vs. H5):

-

H5 (

7.62): This proton is adjacent to the -

H3 (

7.50): Adjacent to the

-

Diagram 2: Structural Assignment Logic

Caption: Correlation between chemical environment and observed chemical shift values.

Troubleshooting & Impurities

When analyzing the spectrum, be vigilant for these common artifacts:

Desilylation (Loss of TMS)[1]

-

Observation: A new singlet appears at

~3.0-3.1 ppm .[1] -

Cause: This corresponds to the terminal alkyne proton (-C≡C-H ) if the TMS group is cleaved by moisture or base.[1]

-

Verification: The TMS integral (0.23 ppm) will decrease relative to the N-methyl peak.[1]

Glaser Homocoupling

-

Observation: Additional aromatic signals and lack of TMS signals (if fully deprotected and coupled).[1]

-

Cause: Oxidative dimerization of the alkyne precursors.[1]

-

Prevention: Ensure the Sonogashira reaction is strictly anaerobic (degassed solvents).

Residual Solvent Peaks (CDCl₃)

-

Water: ~1.56 ppm.[1]

-

Triethylamine (Et₃N): Quartet at 2.42 ppm, Triplet at 1.03 ppm.[1]

-

THF: Multiplets at 3.76 ppm and 1.85 ppm.[1]

References

-

PubChem. (n.d.).[1] 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Compound).[1][2] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

-

Chiu, H. C., & Tonks, I. A. (2018).[1] Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094.[1] (Provides context on TMS-alkyne reactivity and characterization). [Link]

-

SciSpace. (n.d.).[1] Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes. (Contains comparative NMR data for aryl-TMS-acetylenes). [Link]

Sources

13C NMR spectrum of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Technical Guide: C NMR Spectrum of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Executive Summary

Compound: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Molecular Formula:

Analytical Challenge: The spectrum contains multiple quaternary carbons with long relaxation times (

Experimental Protocol & Acquisition Parameters

To ensure data integrity and reproducibility, the following protocol is recommended. This avoids common pitfalls such as "missing" quaternary alkyne signals due to saturation.

Sample Preparation[1][2][3][4]

-

Solvent: Chloroform-

(-

Note:

may cause slight deshielding of the N-methyl signal (~1-2 ppm) due to solvent polarity effects.

-

-

Concentration: 15–20 mg of analyte in 0.6 mL solvent. High concentration is preferred to visualize weak quaternary alkyne carbons.

-

Reference: Tetramethylsilane (TMS,

ppm) or the central triplet of

Instrument Parameters (Recommended)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons while minimizing NOE buildup on quaternary carbons to maintain quantitative accuracy. |

| Relaxation Delay (D1) | 3.0 – 5.0 seconds | Critical: The alkyne carbons and C4-pyrazole are quaternary and have long |

| Spectral Width | -10 to 220 ppm | Captures TMS (-2 ppm) and all aromatic signals. |

| Scans (NS) | > 512 | Required to resolve low-intensity quaternary carbons. |

| Temperature | 298 K | Standardizes chemical shifts. |

Structural Analysis & Chemical Shift Assignment

The

Predicted Chemical Shift Table ( )

| Carbon Label | Type | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic |

| C1' | -0.1 to 0.5 | Up (+) | TMS Methyls: Highly shielded due to silicon's electropositivity. | |

| C2 | 39.0 ± 1.0 | Up (+) | N-Methyl: Characteristic region for N-Me pyrazoles. | |

| C3 | 93.0 – 96.0 | Absent | Alkyne (Si-adjacent): Shielded by the | |

| C4 | 98.0 – 102.0 | Absent | Alkyne (Ring-adjacent): Deshielded by the aromatic ring current. | |

| C5 | 104.0 – 108.0 | Absent | Pyrazole C4: The substitution site. Shielded relative to benzene due to electron-rich heterocycle nature. | |

| C6 | 129.0 – 133.0 | Up (+) | Pyrazole C5: Adjacent to N1; typically shielded relative to C3. | |

| C7 | 138.0 – 142.0 | Up (+) | Pyrazole C3: Adjacent to N2 (imine-like); most deshielded ring carbon. |

Detailed Mechanistic Interpretation

The Trimethylsilyl (TMS) Group (

ppm)

The three methyl groups on the silicon appear as a single intense peak near 0 ppm. Silicon is less electronegative than carbon (1.90 vs 2.55), pushing electron density toward the methyl protons and carbons, resulting in significant shielding.

-

Diagnostic Utility: This peak serves as an internal integration standard (9 protons equivalent in

H NMR, 3 carbons in

The Alkyne Spacer (

90–102 ppm)

This is the most complex region. The alkyne carbons are split due to the

-

Si-C

C (C3): The carbon directly attached to silicon is shielded ( -

Ar-C

C (C4): The carbon attached to the pyrazole ring is deshielded (

-

Validation: In a DEPT-135 experiment, both signals will disappear (quaternary), distinguishing them from the aromatic CH signals.

The Pyrazole Core

-

C4 (Ipso): This carbon is quaternary and electron-rich. In unsubstituted 1-methylpyrazole, C4 appears at

105. The addition of the alkyne (weakly electron-withdrawing via induction, but conjugating) generally keeps this shift in the 104–110 ppm range. -

C3 vs. C5:

-

C3 (Imine-like): This carbon is adjacent to the pyridine-like nitrogen (N2). It is the most deshielded carbon in the ring (

~140 ppm). -

C5 (Amine-like): Adjacent to the pyrrole-like nitrogen (N1-Me). It is typically shielded relative to C3 (

~131 ppm).

-

Visualization: Assignment Logic & Structure

The following diagram illustrates the structure and the logical flow used to assign the signals, utilizing 2D NMR correlations (HMBC/HSQC) for verification.

Caption: Logical segmentation of the

Troubleshooting & Impurity Profile

During synthesis (typically Sonogashira coupling), specific impurities may arise. Their detection is crucial for purity assessment.

| Impurity | Origin | Characteristic |

| Desilylated Product | Protodesilylation (loss of TMS) | Terminal Alkyne: |

| Glaser Homocoupling | Oxidative dimerization of alkyne | Symmetrical Diyne: Two alkyne peaks, typically shifted slightly downfield; doubling of TMS intensity relative to ring. |

| Residual THF | Reaction Solvent | |

| Residual | Base |

Validation Check (Self-Correcting Protocol)

-

Check Integration: If the TMS peak integration is low relative to the aromatic protons in

H NMR, suspect partial desilylation. -

Check Multiplicity: Run a DEPT-135 .

-

If signals at ~94, ~100, and ~106 ppm disappear, they are correctly identified as quaternary (Alkyne + C4).

-

If a signal at ~75 ppm appears (positive phase), it indicates a terminal alkyne C-H (impurity).

-

References

-

Hans J. Reich, University of Wisconsin. Structure Determination Using NMR: Alkyne Chemical Shifts. (Theoretical basis for Si-alkyne shifts). [Link] (General Reference for Reich's NMR database).

- Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987.

starting materials for 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole synthesis

Technical Whitepaper: Strategic Synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Executive Summary

The target molecule, 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole , serves as a critical intermediate in the synthesis of pyrazole-based kinase inhibitors (e.g., crizotinib analogs, FGFR inhibitors) and "click chemistry" staples. Its value lies in the orthogonal protection of the alkyne; the trimethylsilyl (TMS) group stabilizes the alkyne during pyrazole ring functionalization and can be selectively removed to reveal the terminal alkyne for subsequent 1,3-dipolar cycloadditions or Sonogashira couplings.

This guide details the optimal synthetic route, focusing on the selection and preparation of starting materials to maximize yield and minimize regioselectivity errors.

Retrosynthetic Logic & Strategy

The most robust disconnection for this molecule relies on Sonogashira cross-coupling . While direct construction of the pyrazole ring via hydrazine condensation with alkynyl ketones is possible, it often suffers from poor regiocontrol (1,4- vs 1,5-substitution). Therefore, functionalizing a pre-formed pyrazole core is the industry standard.

Preferred Route:

Figure 1: Retrosynthetic analysis identifying the two critical starting materials.

Analysis of Starting Materials

Starting Material A: 4-Iodo-1-methyl-1H-pyrazole

This is the electrophilic partner. While the 4-bromo analog exists, the 4-iodo variant is strictly preferred for Sonogashira couplings to avoid harsh temperatures (>80°C) that can degrade the TMS group or cause alkyne polymerization.

| Feature | 4-Iodo-1-methylpyrazole (Recommended) | 4-Bromo-1-methylpyrazole |

| Reactivity | High (Couples at RT - 40°C) | Moderate (Requires >80°C) |

| Cost | Moderate | Low |

| Atom Economy | Lower (Iodine mass) | Higher |

| Availability | Commercial (CAS: 39806-90-1) | Commercial |

Synthesis Protocol (The "Make" Option): If commercial stock is unavailable, this compound is synthesized via electrophilic aromatic substitution on 1-methylpyrazole.

-

Regioselectivity: The 1-methyl group directs electrophiles to the 4-position (the most electron-rich carbon not adjacent to a nitrogen).

-

Reagents: Iodine (

) with an oxidant ( -

Yield: Typically 80–86%.[2]

Protocol 1: Iodination of 1-Methylpyrazole

Charge: Dissolve 1-methylpyrazole (1.0 eq) in water/ethanol or acetic acid.

Add: Add Iodine (

, 0.6 eq) and(0.2 eq) or dropwise (35%). Heat: Stir at 60–70°C for 3–5 hours.

Quench: Cool and treat with aqueous

to remove excess iodine.Isolate: Adjust pH to 7–8 with NaOH. Filter the precipitate.

Result: White/pale yellow solid (MP: 63–65°C) [1].[1]

Starting Material B: Ethynyltrimethylsilane (TMS-Acetylene)

This is the nucleophilic partner.[3]

-

CAS: 1066-54-2

-

Physical State: Colorless liquid.

-

Boiling Point: 53°C (Volatile!).[1]

-

Safety Critical: Highly flammable; flash point < -18°C.

Handling Precaution: Due to its low boiling point, TMS-acetylene should be stored in a fridge and handled with chilled syringes. In the Sonogashira reaction, use a slight excess (1.2–1.5 eq) to account for evaporative loss during nitrogen sparging.[1]

The Coupling Reaction: Process & Mechanism

The Sonogashira coupling is the definitive method for uniting these materials. The catalytic cycle involves oxidative addition of the Pd(0) to the pyrazole-iodide, transmetallation with the copper-acetylide, and reductive elimination.

Reaction Workflow:

Figure 2: Simplified catalytic cycle for the coupling of the pyrazole iodide and TMS-alkyne.

Experimental Protocol

Reagents:

-

4-Iodo-1-methyl-1H-pyrazole (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)[1]

- (0.03 – 0.05 eq)[1][4]

-

CuI (0.05 – 0.10 eq)[1]

-

Triethylamine (

) or DIPEA (3.0 eq)[1] -

Solvent: DMF or THF (Degassed)[1]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk flask or round-bottom flask and purge with Nitrogen/Argon 3x.

-

Solvent Prep: Degas DMF (N,N-Dimethylformamide) by sparging with nitrogen for 15-30 minutes. Oxygen inhibits the Pd catalyst and promotes homocoupling (Glaser coupling) of the alkyne.

-

Loading: Add 4-iodo-1-methylpyrazole,

, and CuI to the flask against a counter-flow of nitrogen. -

Solvation: Add the degassed DMF and Triethylamine. The solution typically turns yellow/brown.

-

Addition: Add Ethynyltrimethylsilane via syringe.

-

Reaction: Stir at room temperature (25°C). If reaction is sluggish after 2 hours (monitored by TLC/LCMS), heat gently to 40–50°C.

-

Note: Do not overheat, or TMS cleavage may occur.[1]

-

-

Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF, and wash with brine.[1] Dry over

. -

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).[1]

-

Observation: The product is less polar than the starting iodide.

-

Characterization Data

Upon isolation, the identity of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole must be confirmed.

-

Physical State: Off-white to pale yellow solid or viscous oil.

-

1H NMR (400 MHz, CDCl3):

-

Mass Spectrometry (ESI+): Calculated for

[M+H]+: 179.10.[1]

References

-

Synthesis of 1-methyl-4-iodopyrazole

-

Source: CN111205226A (Patent).[1] "Synthesis method of 1-methyl-4-iodopyrazole."

- URL

-

- Sonogashira Coupling on Pyrazoles: Source: BenchChem Application Notes. "Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine." (Analogous procedure).

-

Trimethylsilylacetylene Safety & Handling

-

General Pyrazole Synthesis Review

Sources

The Strategic Utility of the Trimethylsilyl (TMS) Group in Pyrazole Synthesis

This guide explores the strategic utility of the trimethylsilyl (TMS) group in pyrazole synthesis, moving beyond its conventional role as a protecting group to its function as a regiocontrol element, a traceless directing group, and a handle for C(sp³)-H activation.

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The TMS "Chemical Handle"

In the development of pyrazole-based pharmacophores (e.g., Celecoxib, Ruxolitinib), controlling substitution patterns—specifically at the 3- and 5-positions—is a persistent challenge. The Trimethylsilyl (TMS) group offers a unique solution due to its dual physicochemical nature:

-

Steric Bulk: Directs regioselectivity during [3+2] cycloadditions.

-

Silicon Effect (Beta-stabilization): Stabilizes transition states and allows for "ipso" substitution.

-

Tracelessness: Can be removed (protodesilylation) or replaced (halogenation) to access substitution patterns difficult to synthesize directly.

Mechanism I: Regiocontrol in [3+2] Cycloadditions

The most common route to pyrazoles is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. The TMS group is critical here for enforcing regiochemistry that defies standard electronic biases.

TMS-Diazomethane as a Safer Surrogate

Trimethylsilyldiazomethane (TMSCHN₂) is not only a safer, non-explosive alternative to diazomethane but also a distinct 1,3-dipole.

-

Reaction: TMSCHN₂ + Alkyne → 3(5)-TMS-Pyrazole.

-

Regiochemistry: The TMS group on the diazo carbon adds significant steric bulk. When reacting with terminal alkynes, the TMS group typically ends up at the C3 position of the pyrazole ring.

-

Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition followed by a 1,3-sigmatropic H-shift (or 1,5-H shift) to aromatize the system.

TMS-Alkynes: Steric Steering

When the TMS group is on the alkyne (dipolarophile), it directs the incoming dipole.

-

Rule of Thumb: In thermal cycloadditions with unsymmetrical diazo species, the nucleophilic carbon of the diazo compound attacks the less hindered carbon of the alkyne. However, the TMS group's electronic donation (inductive effect) can compete with sterics.

-

Outcome: Reaction of TMS-acetylene with organic azides or diazo compounds generally favors the 3-TMS isomer (or 4-TMS in CuAAC click chemistry, though this guide focuses on pyrazoles).

Figure 1: Mechanistic pathway for the formation of 3(5)-TMS-pyrazoles via [3+2] cycloaddition.[1]

Mechanism II: The "Traceless" Directing Group (Ipso-Substitution)

Once the TMS-pyrazole is formed, the C-Si bond becomes a versatile handle. The TMS group effectively "masks" a proton or a halogen, allowing for the synthesis of pyrazoles that are otherwise regiochemically impossible to isolate.

Protodesilylation

-

Utility: Synthesis of 3-unsubstituted pyrazoles or specific tautomers.

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) or mild acid (HCl/MeOH).

-

Process: The fluoride ion attacks the silicon, forming a hypervalent silicate intermediate, which then releases the carbanion that is instantly protonated.

Halodesilylation (Ipso-Halogenation)

This is a powerful method to introduce halides (I, Br, Cl) exactly where the TMS group was located, avoiding mixtures of regioisomers common in direct electrophilic aromatic substitution (SEAr).

-

Reagents: NCS, NBS, or NIS (N-halosuccinimides).

-

Mechanism: The electrophilic halogen attacks the carbon bearing the TMS group (ipso attack), stabilized by the beta-silicon effect.

Table 1: Comparative Efficiency of Ipso-Substitution Protocols

| Transformation | Reagent | Solvent | Temp (°C) | Yield (%) | Specificity |

| Protodesilylation | TBAF (1.0 eq) | THF | 25 | 92-98 | Exclusive removal of C-Si |

| Iododesilylation | NIS (1.2 eq) | CH₃CN | 25 | 85-94 | 100% Regioselective at C-TMS |

| Bromodesilylation | NBS (1.1 eq) | DCM | 0 -> 25 | 88-95 | No over-bromination observed |

| Nitration | NO₂BF₄ | Sulfolane | 0 | 75-82 | Ipso-nitration (rare but possible) |

Advanced Application: Pd-Catalyzed C(sp³)-H Activation

A cutting-edge application involves using the TMS group not just as a leaving group, but as a scaffold for C-H activation . The methyl groups on the silicon are C(sp³)-H bonds that can be activated by Palladium to form fused tricyclic systems (Benzo-silino-pyrazoles).[2][3]

-

Concept: The pyrazole nitrogen coordinates to Pd, directing it to the proximate TMS methyl group.

-

Significance: This generates novel silicon-containing heterocycles which are increasingly valued in medicinal chemistry for their altered lipophilicity and metabolic stability.

Figure 2: Pd-catalyzed C(sp³)-H activation of the TMS methyl group to form fused silino-heterocycles.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-TMS-Pyrazole via TMS-Diazomethane

This protocol avoids the use of explosive diazomethane gas.

-

Preparation: In a flame-dried flask under Argon, dissolve the terminal alkyne (1.0 mmol) in anhydrous THF (5 mL).

-

Cycloaddition: Cool the solution to 0°C. Add Trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (disappearance of alkyne).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TMSCHN₂ and solvent.

-

Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield the 3-TMS-pyrazole.

Protocol B: One-Pot Ipso-Iododesilylation (Traceless Synthesis)

Converts the 3-TMS-pyrazole directly to 3-Iodo-pyrazole.

-

Dissolution: Dissolve the 3-TMS-pyrazole (0.5 mmol) in Acetonitrile (3 mL).

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 0.6 mmol) in one portion at room temperature.

-

Catalysis: (Optional) Add 5 mol% TFA if the reaction is sluggish.

-

Completion: Stir for 2 hours. The TMS group is cleaved and replaced by Iodine.

-

Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

-

Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

References

-

Regioselectivity in Cycloadditions

-

TMS-Diazomethane Applications

-

Ipso-Halogenation Mechanisms

-

Pd-Catalyzed C-H Activation of TMS

-

Sigmatropic Shifts in Pyrazoles

-

Elguero, J., et al. (1998). 1,2-Proton shifts in pyrazole and related systems: A computational study of [1,5]-sigmatropic migrations. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Sources

- 1. 1, 3-Dipolar Cylcloadditions of Trimethylsilyldiazomethane Revisited: Steric Demand of the Dipolarophile and the Influence on Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. societachimica.it [societachimica.it]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

Application Note: Precision Deprotection of Trimethylsilyl (TMS) Alkynes on Pyrazole Scaffolds

Abstract

The pyrazole ring is a privileged scaffold in drug discovery, particularly within kinase inhibitors where it often serves as a hinge-binding motif. The introduction of terminal alkynes onto pyrazoles is a critical step for creating covalent inhibitors (via Michael acceptors) or engaging in "click" chemistry (CuAAC). These alkynes are routinely masked as trimethylsilyl (TMS) derivatives to prevent premature reactivity. This Application Note details the mechanistic rationale and validated protocols for the chemoselective removal of the TMS group. We prioritize the preservation of the pyrazole nitrogen functionality and the prevention of Glaser coupling side-reactions.

Mechanistic Insight & Strategic Selection

The deprotection of TMS-alkynes is driven by the formation of a stronger bond than the Carbon-Silicon bond (

The Chemical Drivers

-

Base-Mediated (Methanolysis): The silicon atom is electrophilic. In methanol, carbonate bases generate methoxide (

), which attacks the silicon to form a pentacoordinate silicate intermediate. This collapses to release the acetylide anion, which is immediately protonated by the solvent (MeOH).-

Key Advantage: Volatile byproducts (TMS-OMe) and simple aqueous workup.

-

-

Fluoride-Mediated: Driven by the exceptional bond dissociation energy of the Silicon-Fluorine bond (approx. 135 kcal/mol) compared to C-Si (approx. 76 kcal/mol).

-

Key Advantage: Works in non-protic solvents; effective for sterically hindered substrates.

-

Decision Matrix

Selecting the correct method is critical for yield and purity.

Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate solubility and functional group compatibility.

Experimental Protocols

Method A: Base-Mediated Methanolysis (The Gold Standard)

Applicability: Robust pyrazoles, scale-up friendly, cost-effective. Mechanism: Trans-silylation to solvent.

Reagents

-

Substrate: TMS-protected pyrazole alkyne (1.0 equiv)

-

Reagent: Potassium Carbonate (

), anhydrous (0.1 – 0.5 equiv)[1] -

Solvent: Methanol (MeOH), ACS grade or higher.

-

Optional: Dichloromethane (DCM) or THF as a co-solvent if solubility is poor.

Step-by-Step Procedure

-

Dissolution: Charge the reaction vessel with the TMS-alkyne substrate. Add MeOH (approx. 10 mL per gram of substrate).

-

Note: If the substrate does not dissolve, add THF dropwise until a clear solution is obtained.

-

-

Catalyst Addition: Add solid

(0.2 equiv is usually sufficient; increase to 0.5 equiv if reaction is sluggish). -

Reaction: Stir at room temperature (20–25 °C) .

-

Monitoring: Check via TLC or LC-MS every 30 minutes. Most reactions complete within 1–2 hours.

-

Endpoint: Disappearance of the TMS-adduct peak (M+73 mass shift).

-

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH.

-

Redissolve the residue in Ethyl Acetate (EtOAc) or DCM.

-

Wash with water (

) followed by brine. -

Critical: Pyrazoles with free NH groups can be amphoteric. Ensure the aqueous layer pH is near neutral (pH 6-7) to prevent loss of product into the aqueous phase.

-

-

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via silica flash chromatography (Hexane/EtOAc).

Method B: Fluoride-Mediated Deprotection

Applicability: Base-sensitive substrates, highly lipophilic compounds, or sterically crowded silanes (e.g., TES/TBS, though TMS is primary focus).

Reagents

-

Substrate: TMS-protected pyrazole alkyne (1.0 equiv)

-

Reagent: Tetrabutylammonium Fluoride (TBAF), 1.0 M solution in THF (1.1 – 1.5 equiv).

-

Solvent: Tetrahydrofuran (THF).

-

Scavenger (Optional): Acetic acid (AcOH) to buffer basicity of TBAF.

Step-by-Step Procedure

-

Preparation: Dissolve substrate in anhydrous THF (0.1 M concentration) under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0 °C (ice bath). Add TBAF solution dropwise.

-

Why Cool? The reaction is exothermic. Low temperature prevents side reactions like polymerization.

-

-

Reaction: Allow to warm to room temperature. Stir for 1–4 hours.

-

Workup (The TBAF Challenge):

-

TBAF residues can be difficult to remove and may streak on silica columns.

-

Standard: Dilute with

, wash with saturated -

Scavenger: If TBAF persists, wash organic layer with 10% aqueous

.

-

-

Purification: Silica gel chromatography is almost always required to remove tetrabutylammonium salts.

Data Summary & Troubleshooting

| Parameter | Method A ( | Method B (TBAF/THF) |

| pH Condition | Basic (pH ~10-11) | Weakly Basic / Neutral (if buffered) |

| Solvent | Protic (MeOH) | Aprotic (THF, DCM) |

| Reaction Time | 0.5 – 2 Hours | 1 – 4 Hours |

| Atom Economy | High (Byproduct: MeO-TMS) | Low (Byproduct: TBA salts) |

| Primary Risk | Base-hydrolysis of esters | Difficulty removing TBA salts |

Common Issues

-

Dimerization (Glaser Coupling): If the terminal alkyne product dimerizes (forming a diyne), it indicates the presence of Oxygen and trace Copper.

-

Fix: Degas all solvents with Nitrogen/Argon sparging before use. Add EDTA to chelate trace metals if necessary.

-

-

Incomplete Reaction:

-

Fix: For Method A, ensure MeOH is dry (water slows the methoxide attack). For Method B, add more TBAF (up to 2.0 equiv).

-

-

Pyrazole N-H Deprotonation:

-

Observation: Product stays in the aqueous layer during workup.

-

Fix: The pyrazole NH (

~14) can be deprotonated by strong base. Acidify the aqueous workup layer carefully to pH 6-7 to force the neutral pyrazole back into the organic layer.

-

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation and the competing side-reaction (Glaser Coupling) that must be mitigated.

Figure 2: Reaction pathway showing the conversion of TMS-alkyne to terminal alkyne and the potential oxidative dimerization side reaction.

References

-

Soscia, M. (2001).[1] Deprotection of trimethylsilyl group of an alkyne.[1][2][3] ChemSpider Synthetic Pages, 100.[1] Link

-

Larson, G. L. (2018).[2] Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50, A-AD.[2] Link

-

Hu, Z., et al. (2020).[4] Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119.[4] Link

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[4] John Wiley & Sons.[4] (Standard Reference Text).

Sources

Application Note: High-Efficiency Click Chemistry with 1-Methyl-4-ethynyl-1H-pyrazole

Executive Summary

1-Methyl-4-ethynyl-1H-pyrazole (CAS: 39806-90-1 / Analogous structures) represents a "privileged" click-ready pharmacophore. Unlike generic aliphatic alkynes, this molecule introduces a bioactive pyrazole core—a structural motif found in blockbuster kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib)—directly into target molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the specific protocols required to overcome the unique challenges posed by heteroaromatic alkynes, specifically the potential for catalyst sequestration by the pyrazole nitrogens. We present a self-validating workflow for generating triazole-linked pyrazole libraries and bioconjugates with >95% conversion efficiency.

Technical Profile & Handling

| Property | Specification | Practical Insight |

| Molecular Structure | 1-Methyl-4-ethynyl-1H-pyrazole | Rigid, planar heteroaromatic system. |

| Reactive Handle | Terminal Alkyne ( | High reactivity in CuAAC; susceptible to Glaser coupling (homodimerization) if |

| Electronic Nature | Electron-rich Heterocycle | The pyrazole ring can act as a ligand for Cu(I), potentially poisoning the catalyst if not properly buffered with competing ligands (e.g., THPTA). |

| Solubility | DMSO, DMF, MeOH, DCM | High organic solubility; moderate aqueous solubility requires co-solvents (DMSO/tBuOH). |

| Storage | Protect from light and oxygen to prevent polymerization or oxidative degradation. |

Core Applications

A. Fragment-Based Drug Discovery (FBDD)

The primary application of 1-Methyl-4-ethynyl-1H-pyrazole is the rapid generation of triazole-linked bis-heterocyclic libraries . By "clicking" this fragment with a library of diverse azides (aryl, heteroaryl, alkyl), researchers can rapidly scan chemical space for:

-

Kinase Inhibition: The pyrazole-triazole motif mimics the ATP-binding hinge region interactions.

-

PDE4 Inhibition: 4-substituted pyrazoles are known pharmacophores for phosphodiesterase inhibition.[1][2]

-

Tubulin Polymerization Inhibition: Triazole-linked pyrazoles have demonstrated nanomolar potency against cancer cell lines (e.g., HepG2, HeLa).[3]

B. Bioconjugation & PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the pyrazole moiety serves as a rigidifying element within the linker region. The click reaction provides a chemically stable 1,4-disubstituted 1,2,3-triazole linkage that resists metabolic cleavage, unlike ester or amide bonds.

Scientific Mechanism: The "Ligand-Buffered" CuAAC Cycle

The standard CuAAC mechanism involves the formation of a copper-acetylide intermediate. However, with 1-Methyl-4-ethynyl-1H-pyrazole, the

Critical Mechanism Insight: To prevent this "autoinhibition," this protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) . THPTA acts as a sacrificial ligand that binds Cu(I) more strongly than the pyrazole nitrogen but weakly enough to allow the alkyne to enter the catalytic cycle.

Caption: The Ligand-Buffered CuAAC cycle. THPTA prevents pyrazole-mediated catalyst poisoning, ensuring the Cu(I) remains active for the acetylide formation.

Detailed Experimental Protocol

Protocol A: High-Throughput Library Synthesis (96-well Plate Format)

Objective: Synthesis of a library of 1-(substituted)-4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazoles.

Reagents:

-

Alkyne Stock: 1-Methyl-4-ethynyl-1H-pyrazole (100 mM in DMSO).

-

Azide Library: Diverse azides (100 mM in DMSO).

-

Catalyst Master Mix:

- (20 mM in water).

-

THPTA Ligand (50 mM in water).

-

Sodium Ascorbate (100 mM in water) – Prepare fresh.

Step-by-Step Workflow:

-

Ligand Complexation (Critical Step):

-

Premix

and THPTA in a 1:2 molar ratio.[4] -

Mix:

-

Result: A clear blue solution. Incubate for 5 mins to ensure complex formation.

-

-

Reaction Assembly:

-

In each well of a 96-well polypropylene plate, add:

- Alkyne Stock (1.0 equiv).

- Azide Stock (1.0 equiv).

- Solvent (tBuOH:Water 1:1 or DMSO for hydrophobic azides).

- Catalyst Complex (from Step 1).[4]

-

-

Initiation:

-

Add

Sodium Ascorbate (100 mM) to each well. -

Final Concentration: ~10 mM substrate, 2 mol% Cu, 10 mol% Ascorbate.

-

-

Incubation:

-

Seal plate with foil (light protection).

-

Shake at 500 rpm at Room Temperature (RT) for 2–4 hours.

-

Note: If precipitate forms, this is often the pure triazole product.

-

-

Work-up:

-

Dilute with

water. -

Extract with Ethyl Acetate (

) or filter directly if solid.

-

Protocol B: Bioconjugation (Protein Labeling)

Objective: Attaching the pyrazole pharmacophore to a protein surface cysteine (via an azide-linker).

-

Protein Prep: Functionalize protein with an azide-NHS ester or azide-maleimide to generate Protein-Azide (

in PBS). -

Reagent Mix:

-

Add Protein-Azide to reaction tube.

-

Add 1-Methyl-4-ethynyl-1H-pyrazole (

, 5 equiv). -

Add THPTA:CuSO4 complex (

Cu,

-

-

Initiation: Add Sodium Ascorbate (

final). -

Purification: Desalt via PD-10 column or dialysis to remove excess pyrazole and copper.

Self-Validating Quality Control (QC)

To ensure scientific integrity, every experiment should include these controls:

| Control Type | Components | Expected Outcome | Failure Diagnosis |

| Negative Control 1 | Alkyne + Azide (No Cu) | No Reaction | If product forms, check for thermal background (unlikely at RT). |

| Negative Control 2 | Alkyne + Cu + Ascorbate (No Azide) | Unreacted Alkyne | If alkyne disappears, Glaser Coupling (dimerization) occurred. Degas solvents. |

| LC-MS Validation | Reaction Mix | Mass Shift (+ Azide Mass) | Peak Purity: Check for "double addition" or copper adducts. |

Troubleshooting the "Pyrazole Effect":

-

Cause: Nitrogen on the pyrazole ring is sequestering Copper.

-

Solution: Increase THPTA ligand concentration to 5 equivalents relative to Copper (standard is 2-3 eq). Do not simply add more Copper, as this degrades proteins/DNA.

References

-

Rostovtsev, V. V., et al. (2002).[8] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Gorja, D. R., et al. (2012). Design and synthesis of 4-alkynyl pyrazole derivatives as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & Medicinal Chemistry Letters. Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Kumar, A., et al. (2023).[7][9] Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Bioorganic & Medicinal Chemistry. Link

-

BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. Link

Sources

- 1. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. volochem.com [volochem.com]

- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Click Chemistry [organic-chemistry.org]

- 9. thieme-connect.de [thieme-connect.de]

functionalization of pyrazole core via C-C bond formation

Application Note: Strategic Functionalization of the Pyrazole Core via C-C Bond Formation

Executive Summary

The pyrazole core is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its functionalization presents a unique regioselectivity paradox: the ring contains three distinct carbon sites (C3, C4, C5) with opposing electronic demands.

This guide moves beyond standard textbook synthesis (ring construction) to focus on late-stage functionalization of the intact pyrazole core. We provide validated protocols for installing C-C bonds at the nucleophilic C4 position and the electrophilic/acidic C5 and C3 positions, utilizing transition-metal catalysis (Ru, Pd) to overcome classical reactivity limitations.

Strategic Analysis of Reactivity

To successfully functionalize pyrazole, one must map its electronic landscape. The choice of catalyst and reagents is dictated by the specific carbon atom targeted.

-

C4 Position (Nucleophilic): The most electron-rich center. It reacts readily with electrophiles (SEAr mechanism) or via Pd-catalyzed cross-coupling if pre-halogenated.

-

C5 Position (Acidic/Sterically Accessible): The most acidic proton (pKa ~19.8 in DMSO for N-phenyl pyrazole). It is the primary site for deprotonation-lithiation and Concerted Metalation-Deprotonation (CMD) pathways.

-

C3 Position (Distal/Steric): The most challenging site. Often requires blocking C4/C5 or utilizing specific directing groups (DG) to steer the catalyst away from the thermodynamically favored C5 site.

Visualizing the Reactivity Landscape

Figure 1: Reactivity map of the N-substituted pyrazole core, highlighting the divergent electronic properties of the C3, C4, and C5 positions.

Detailed Protocols

Protocol A: C5-Selective C-H Arylation (Ruthenium-Catalyzed)

Target: Direct installation of aryl groups at the C5 position without pre-halogenation. Mechanism: Carboxylate-assisted C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway. Scope: Works best with N-aryl or N-alkyl pyrazoles.

Materials:

-

Substrate: N-substituted pyrazole (1.0 equiv)

-

Coupling Partner: Aryl bromide (1.5 equiv)[1]

-

Catalyst:

(2.5 - 5.0 mol%) -

Ligand/Additive: Mesitylenecarboxylic acid (

) (10-30 mol%) – Critical for the CMD step. -

Base:

(2.0 equiv) -

Solvent: Toluene (anhydrous) or NMP.

Step-by-Step Workflow:

-

Charge: In a glovebox or under Argon flow, add the pyrazole substrate, aryl bromide,

, -

Solvate: Add anhydrous Toluene (0.2 - 0.5 M concentration relative to substrate).

-

Degas: Sparge with Argon for 5 minutes. Seal the tube.

-

React: Heat to 120°C for 16–24 hours. Note: Vigorous stirring is essential as the base is insoluble.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts.

-

Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: The choice of carboxylic acid is paramount. Pivalic acid (PivOH) is a common alternative, but

Protocol B: C4-Selective Cross-Coupling (Palladium-Catalyzed Suzuki)

Target: Robust installation of complex aryl/heteroaryl groups at C4. Prerequisite: Requires 4-bromo or 4-iodopyrazole (commercially available or easily prepared via NBS/NIS). Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).

Materials:

-

Substrate: 4-bromo-1-methyl-1H-pyrazole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Workflow:

-

Charge: Combine halogenated pyrazole, boronic acid, base, and catalyst in a reaction vial.

-

Solvate: Add the Dioxane/Water mixture. Water is crucial for the transmetallation step.

-

Inert: Purge with Nitrogen/Argon for 2 minutes.

-

React: Heat to 80–100°C for 4–12 hours. Monitor by LCMS for consumption of the bromide.

-

Scavenge: If Pd residues are an issue (for pharma applications), treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

Why this works: The C4 position is electronically similar to a simple arene but enriched by the adjacent nitrogens. Suzuki coupling here is highly reliable and tolerates a vast range of functional groups (esters, nitriles, free amines) [2].

Protocol C: C3-Functionalization via "Blocking" Strategy

Target: Forcing reactivity to C3 by blocking C4 and C5. Concept: If C4 is blocked (e.g., by an ester) and C5 is blocked (e.g., by a methyl group), C-H activation can be directed to C3, or one can use N-oxide chemistry. Emerging Method: Pd/Phen-catalyzed C3-arylation.[2]

Materials:

-

Substrate: 1-methyl-1H-indazole or pyrazole (1.0 equiv)

-

Catalyst:

(5-10 mol%) -

Ligand: 1,10-Phenanthroline (5-10 mol%)

-

Oxidant/Base:

(2.0 equiv) - Acts as both oxidant for Pd(0) to Pd(II) and base. -

Solvent: DMSO/Acetic Acid.

Workflow:

-

Combine substrate,

, Phenanthroline, and -

Heat to 110°C in DMSO.

-

Note: This reaction often proceeds via a radical pathway or electrophilic palladation. The regioselectivity is highly sensitive to the N-substituent [3].

Troubleshooting & Optimization Guide

Table 1 summarizes common failure modes and their chemical rectifications.

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (Ru-CMD) | Catalyst poisoning by free N-H | Ensure N1 is protected/substituted (Methyl, SEM, THP). Free NH pyrazoles bind Ru tightly, killing the cycle. |

| Regio-scrambling (C5 vs C3) | Steric crowding or tautomerism | Switch to a bulkier carboxylic acid cocatalyst (e.g., 1-Adamantanecarboxylic acid) to enforce steric selectivity. |

| Protodehalogenation (Suzuki) | Hydride source in solvent | Ensure solvents are peroxide-free. Lower reaction temperature. Switch from Dioxane to Toluene. |

| Black Precipitate (Pd) | "Pd-Black" formation (catalyst death) | Add additional ligand (e.g., |

Decision Matrix for Method Selection

Use this logic flow to select the optimal protocol for your specific substrate.

Figure 2: Decision tree for selecting the appropriate functionalization strategy based on substrate availability and target regiochemistry.

References

-

Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link

-

Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. Link

-

Ye, M., et al. (2011). "Pd-Catalyzed C–H Functionalization of Pyrazoles." Journal of the American Chemical Society, 133(35), 13770–13773. Link

-

Giri, R., et al. (2014). "Pd-Catalyzed C–H Arylation of Pyrazoles." Chemical Science, 5, 293-297. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Sonogashira Coupling

Topic: Troubleshooting Common Side Reactions in Halopyrazole Cross-Coupling Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Sticky" Substrate Challenge

Coupling terminal alkynes with halopyrazoles is a deceptive reaction. While the Sonogashira protocol is robust for simple arenes, pyrazoles introduce two distinct failure modes: coordinative poisoning (due to the pyridine-like nitrogen) and acidity (the pyrrole-like NH).

When your reaction fails, it is rarely random. It is usually driving down one of three specific parasitic pathways:

-

Glaser Homocoupling: The alkyne consumes itself.

-

Catalyst Sequestration: The pyrazole shuts down the Palladium.

-

Hydrodehalogenation: The halide is scrubbed off without coupling.

This guide provides the mechanistic insight and protocols to navigate these pitfalls.

Diagnostic Center: Troubleshooting & FAQs

Issue 1: "I see full conversion of the alkyne, but the major product is the alkyne dimer."

Diagnosis: You are suffering from Glaser Homocoupling . Mechanism: In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative dimerization. This cycle is faster than the transmetallation step in the Sonogashira cycle, especially if the oxidative addition to the halopyrazole is slow (common with electron-rich pyrazoles).

Corrective Actions:

-

Degas Rigorously: Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for removing dissolved oxygen.

-

The "Slow-Drip" Technique: Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of copper-acetylide low, favoring the cross-coupling over the second-order homocoupling.

-

Switch to Cu-Free: If the problem persists, eliminate Copper entirely (See Protocol B).

Issue 2: "My reaction stalls immediately. Starting material is recovered unchanged."

Diagnosis: Catalyst Poisoning (Heteroatom Coordination).

Mechanism: Pyrazoles are excellent ligands. The

Corrective Actions:

-

Protect the Nitrogen: Masking the NH with THP (Tetrahydropyranyl), SEM, or Boc adds steric bulk that prevents N-coordination to the metal center.

-

Ligand Overload: Use bulky, electron-rich phosphines (e.g., XPhos , AmPhos ) or N-Heterocyclic Carbenes (NHCs). These bind Pd tighter than the pyrazole can.

-

Heat is Energy: Pyrazole-Pd bonds are reversible. Increasing temperature to 80-100°C can dissociate the "poisoned" complex, though this risks dehalogenation.

Issue 3: "The halide is gone, but I isolated the reduced pyrazole (H instead of Halogen)."

Diagnosis: Hydrodehalogenation.

Mechanism: This often occurs in the presence of alcohol solvents (MeOH, iPrOH) or if the reaction is overheated. A

Corrective Actions:

-

Solvent Switch: Move from alcohols/amines to aprotic polar solvents like DMF , DMAc , or THF .

-

Base Selection: Switch from secondary amines (Et2NH, which can act as hydride sources) to inorganic bases like

or

Visualizing the Failure Modes

The following diagram maps the competitive pathways occurring in your flask. Use this to identify where your mass balance is going.

Figure 1: Mechanistic divergence in Pyrazole couplings. Green paths represent the desired cycle; red/yellow paths represent parasitic side reactions.

Validated Experimental Protocols

Do not rely on generic "textbook" conditions. Use these optimized protocols specifically designed for nitrogen heterocycles.

Protocol A: The "Bulky Ligand" Method (Robust)

Best for: Unprotected pyrazoles or difficult substrates prone to poisoning.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |

| Catalyst | 0.02 (2 mol%) | AmPhos is bulky and prevents pyrazole coordination [1]. | |

| Co-Catalyst | CuI | 0.05 (5 mol%) | Essential for rate, but keep low to minimize Glaser. |

| Base | 2.0 | Inorganic bases prevent amine-induced reduction. | |

| Solvent | 1,4-Dioxane/Water | 4:1 Ratio | The water helps solubilize the inorganic base. |

| Temp | 80°C | - | Required to overcome activation energy of electron-rich rings. |

Step-by-Step:

-

Charge a reaction vial with Halopyrazole (1.0 eq),

(2 mol%), CuI (5 mol%), and -

Seal and purge with Argon for 5 minutes.

-

Add degassed 1,4-Dioxane/Water via syringe.

-

Add Alkyne (1.2 eq) last.

-

Heat to 80°C for 4-12 hours.

Protocol B: The "Copper-Free" Method (Glaser-Free)

Best for: Expensive alkynes or when homocoupling is the major side product.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][9] | Notes |

| Catalyst | 0.05 / 0.10 | XPhos accelerates the cycle enough to skip Copper [2]. | |

| Base | Piperidine | 3.0 | Acts as both base and solvent/ligand. |

| Solvent | THF or DMF | - | Anhydrous is critical here. |

| Temp | 60-80°C | - | - |

Step-by-Step:

-

Pre-mix

and XPhos in THF under Argon for 15 mins to generate the active -

Add the Halopyrazole and Base.

-

Add the Alkyne.

-

Heat to temperature. Note: Reaction times will be longer than Cu-catalyzed methods (12-24h).

Decision Logic: Which Protocol?

Use this logic flow to select the correct experimental setup for your specific substrate.

Figure 2: Protocol Selection Guide based on substrate value and chemical properties.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Gelderblom, P., et al. (2016). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded DNA. Bioconjugate Chemistry, 27(4), 893–898. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[8][10][11] Angewandte Chemie International Edition, 46(6), 834-871. Link

-

Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1433-1436. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. depts.washington.edu [depts.washington.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

Technical Support Center: TMS Deprotection of Ethynylpyrazoles

Status: Online Operator: Senior Application Scientist Ticket ID: TMS-PYR-001 Subject: Troubleshooting yield loss, cyclization, and purification failures during desilylation.

Executive Summary & Diagnostic Logic

Welcome to the technical support center. You are likely here because a "standard" deprotection (using

The Core Problem: Ethynylpyrazoles are not simple alkynes. They possess a unique duality:

-

Acidity: The pyrazole N-H (pKa ~14) is acidic enough to be deprotonated by standard deprotection bases, creating a highly nucleophilic anion.

-

Electrophilicity: The adjacent alkyne is susceptible to intramolecular nucleophilic attack (5-endo-dig or 5-exo-dig cyclization), leading to fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines) rather than the desired terminal alkyne.

Use the decision matrix below to select the correct protocol before proceeding to the troubleshooting modules.

Figure 1: Diagnostic workflow for selecting the deprotection reagent based on pyrazole substitution and functional group compatibility.

Troubleshooting Modules (FAQs)

Issue 1: "My product disappeared and a new, more polar spot formed."

Diagnosis: Unwanted Cyclization (The "Hidden" Heterocycle).

If your pyrazole N-H is free, base treatment (

-

The Fix: You must buffer the reaction.

-

Protocol Adjustment: Switch to Method B . Add 1.1 equivalents of Acetic Acid (AcOH) before adding TBAF. This ensures the pH remains neutral/slightly acidic, suppressing the formation of the reactive pyrazolate anion while maintaining enough fluoride activity to cleave the Si-C bond.

Issue 2: "The reaction turned into a black tar."

Diagnosis: Oxidative Homocoupling (Glaser Coupling) or Polymerization.

Terminal ethynylpyrazoles are electron-rich and prone to oxidative coupling in the presence of oxygen and trace metals (often found in lower-grade

-

The Fix: Rigorous exclusion of Oxygen.

-

Protocol Adjustment:

-

Degas all solvents (MeOH or THF) by sparging with Argon for 15 minutes prior to reagent addition.

-

Add a radical scavenger (e.g., BHT, 1 mol%) if the substrate is particularly unstable.

-

Run the reaction in the dark to prevent photo-initiated polymerization.

-

Issue 3: "I used TBAF, and now I have a messy oil that won't crystallize."

Diagnosis: TBAF Salt Contamination. Tetrabutylammonium salts are notorious for acting as phase-transfer catalysts that drag impurities into your organic layer. They are difficult to remove with standard aqueous washes.

-

The Fix: Solid-Phase Workup (The Calcium Method).

-

Protocol Adjustment: Do not use water extraction.

Optimized Experimental Protocols

Method A: Standard Carbonate (Only for N-Protected Pyrazoles)

Best for: Stable, N-alkylated pyrazoles with no base-sensitive groups.

-

Dissolve: 1.0 mmol substrate in 5.0 mL MeOH (Reagent Grade).

-

Add: 0.2 mmol (20 mol%)

. Note: Stoichiometric base is rarely needed and increases side reactions. -

Monitor: Stir at 0°C (not RT) for 30 mins. TLC usually shows conversion within 1 hour.

-

Quench: Add 0.5 mL Saturated

solution immediately upon completion. -

Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over

.

Method B: Buffered TBAF (For Free N-H Pyrazoles)

Best for: Sensitive substrates where maintaining N-H protonation is critical.

-

Dissolve: 1.0 mmol substrate in 5.0 mL dry THF.

-

Buffer: Add 1.2 mmol Acetic Acid . Stir for 5 minutes.

-

Deprotect: Add 1.1 mmol TBAF (1.0 M in THF) dropwise at 0°C.

-

Workup (The "Calcium" Method):

-

Dilute with 20 mL

. -

Add 2.0 g

powder and 2.0 g Dowex 50W-X8 resin. -

Stir vigorously for 30 minutes.

-

Filter through a celite pad and concentrate.

-

Method C: Silver Fluoride (The "Rescue" Method)

Best for: Substrates containing aldehydes or those failing Methods A/B.

-

Dissolve: 1.0 mmol substrate in CH3CN or DMSO.

-

Add: 1.2 mmol AgF (Silver Fluoride). Protect from light.

-

Stir: Room temperature for 2-4 hours.

-

Workup: The silver forms a transient acetylide. Pour mixture into dilute HCl (1M) and stir for 10 mins to liberate the terminal alkyne and precipitate AgCl. Filter off the solid AgCl and extract the filtrate.

Comparative Data: Reagent Performance

| Parameter | TBAF (Unbuffered) | TBAF + AcOH | AgF (Silver Fluoride) | |

| pH Environment | Basic (pH > 10) | Basic (pH ~9-10) | Neutral/Acidic (pH ~5-6) | Neutral |

| N-H Pyrazole Yield | < 30% (Cyclization risk) | 40-60% (Messy) | 85-95% | 80-90% |

| Aldehyde Tolerance | Poor (Aldol side rxn) | Moderate | Good | Excellent |

| Purification Ease | High | Low (TBA salts) | Moderate | High |

| Cost | Low | Medium | Medium | High |

Mechanistic Insight: The Cyclization Trap

The following diagram illustrates why Method A fails for free N-H pyrazoles. The base deprotonates the nitrogen, creating a nucleophile that attacks the alkyne (5-endo-dig), locking the molecule into a bicyclic impurity.

Figure 2: Mechanistic pathway showing the competition between desired desilylation and unwanted intramolecular cyclization.

References

-

Caddick, S., et al. (1999).[2] "A generic approach for the deprotection of trimethylsilylalkynes." Tetrahedron, 55(9), 2737-2754.

- Grounding: Establishes the baseline protocols and limitations regarding base-sensitive substr

-

Kim, S. K., et al. (2011). "Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives." Journal of the Mexican Chemical Society, 55(3).[4]

- Grounding: Validates the use of Silver Fluoride (AgF) for aldehyde-containing alkynes where basic methods cause decomposition.

-

Nagy, E., & Lepore, S. D. (2017).[5] "Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride." Organic Letters, 19(14), 3695–3698.

- Grounding: details the reactivity of TBAF with alkynes and the risks of cyclization/anion form

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Grounding: The authoritative text on silyl ether/alkyne stability profiles (TMS vs TES vs TIPS).

-

Sun, X., et al. (2008). "An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." Organic Process Research & Development.

- Grounding: Source for the /Dowex resin workup method to avoid aqueous extraction of TBAF salts.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines [organic-chemistry.org]

Technical Support Center: Pyrazole Cross-Coupling Optimization

Topic: Troubleshooting Catalyst Poisoning in Pyrazole Substrates Ticket ID: PYR-XC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyrazole Problem"

User Query: "My Suzuki coupling with a pyrazole substrate stalls at ~20% conversion. I added more catalyst, but it didn't help. The reaction mixture remains clear (no Pd black). What is happening?"

Diagnosis: You are experiencing Heteroatom Catalyst Sequestration .

Pyrazoles are "Janus" molecules in cross-coupling. While the C-X bond (halide) is the intended reactive site, the pyridine-like nitrogen (

This guide provides a root-cause analysis and three validated protocols to bypass this poisoning mechanism.

Diagnostic & Mechanism

How to Confirm Catalyst Poisoning

Before changing your entire system, confirm the diagnosis using this checklist:

| Observation | Interpretation | Action |

| Solution Appearance | Remains clear/yellow; no precipitation of Pd black. | High Probability of Poisoning. The Pd is trapped in soluble bis-pyrazole complexes. |

| Precipitation | Rapid formation of black powder (Pd black). | Ligand Instability. The ligand is dissociating. Switch to a more robust ligand (e.g., XPhos). |